molecular formula C8H12ClN3O2 B15315805 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanoic acid

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B15315805
M. Wt: 217.65 g/mol
InChI Key: NZZWCFOGEZVQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a chlorine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Attachment to Butanoic Acid: The chlorinated and methylated pyrazole is then attached to a butanoic acid backbone through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methyl-1H-pyrazole: A simpler compound with similar structural features but lacking the butanoic acid moiety.

    2-Amino-4-(4-chloro-1H-pyrazol-1-yl)butanoic acid: Similar but without the methyl group on the pyrazole ring.

Uniqueness

2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of the pyrazole ring with specific substituents and the butanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

2-amino-4-(4-chloro-3-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H12ClN3O2/c1-5-6(9)4-12(11-5)3-2-7(10)8(13)14/h4,7H,2-3,10H2,1H3,(H,13,14)

InChI Key

NZZWCFOGEZVQCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.